2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol
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Overview
Description
2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol is a complex organic compound with a unique structure that includes a benzoxazole ring, a nitrophenol group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol typically involves multiple steps, including the formation of the benzoxazole ring and the introduction of the nitrophenol and chlorophenyl groups. Common synthetic routes may involve:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Introduction of Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and appropriate catalysts.
Addition of Nitrophenol Group: This can be done through nitration reactions using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenols or benzoxazoles.
Scientific Research Applications
2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Cell Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group but different overall structure and properties.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.
Uniqueness
2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol is unique due to its combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H12ClN3O4 |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C20H12ClN3O4/c21-14-6-4-12(5-7-14)20-23-16-9-8-15(10-18(16)28-20)22-11-13-2-1-3-17(19(13)25)24(26)27/h1-11,25H |
InChI Key |
HCWGEERFQMJSMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=CC3=C(C=C2)N=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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